molecular formula C11H15ClO B13698864 6-(tert-Butoxy)-2-chlorotoluene

6-(tert-Butoxy)-2-chlorotoluene

Cat. No.: B13698864
M. Wt: 198.69 g/mol
InChI Key: UXJFDDYMIOQWPD-UHFFFAOYSA-N
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Description

6-(tert-Butoxy)-2-chlorotoluene is an organic compound characterized by the presence of a tert-butoxy group and a chlorine atom attached to a toluene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(tert-Butoxy)-2-chlorotoluene typically involves the alkylation of 2-chlorotoluene with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of flow microreactor systems has been shown to enhance the direct introduction of tert-butoxy groups into various organic compounds, making the process more sustainable and versatile .

Chemical Reactions Analysis

Types of Reactions: 6-(tert-Butoxy)-2-chlorotoluene undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom, yielding a less substituted toluene derivative.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium amide (NaNH2) or thiourea.

Major Products:

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of less substituted toluene derivatives.

    Substitution: Formation of substituted toluene derivatives with various functional groups.

Scientific Research Applications

6-(tert-Butoxy)-2-chlorotoluene has several applications in scientific research:

Mechanism of Action

The mechanism by which 6-(tert-Butoxy)-2-chlorotoluene exerts its effects involves the interaction of its functional groups with various molecular targets. The tert-butoxy group can participate in hydrogen bonding and steric interactions, while the chlorine atom can engage in electrophilic aromatic substitution reactions. These interactions influence the compound’s reactivity and its ability to form stable intermediates during chemical transformations .

Comparison with Similar Compounds

Uniqueness: 6-(tert-Butoxy)-2-chlorotoluene is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of both a tert-butoxy group and a chlorine atom on the toluene ring allows for a wide range of chemical transformations and applications that are not possible with other similar compounds.

Properties

Molecular Formula

C11H15ClO

Molecular Weight

198.69 g/mol

IUPAC Name

1-chloro-2-methyl-3-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C11H15ClO/c1-8-9(12)6-5-7-10(8)13-11(2,3)4/h5-7H,1-4H3

InChI Key

UXJFDDYMIOQWPD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)OC(C)(C)C

Origin of Product

United States

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